![molecular formula C28H27N3O6S B2508335 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[2-(3,4-dimethoxyphenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}acetamide CAS No. 901266-02-2](/img/structure/B2508335.png)
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[2-(3,4-dimethoxyphenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[2-(3,4-dimethoxyphenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C28H27N3O6S and its molecular weight is 533.6. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[2-(3,4-dimethoxyphenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, characterization, and biological evaluation of this compound, focusing on its therapeutic potential against various diseases.
Synthesis and Characterization
The synthesis of this compound involves multiple steps starting from 2,3-dihydrobenzo[1,4]-dioxin derivatives. The key steps include:
- Formation of Sulfonamide Derivatives : The reaction of N-(2,3-dihydrobenzo[1,4]-dioxin-6-amine) with sulfonyl chlorides to produce sulfonamide intermediates.
- Coupling with Imidazole Derivatives : Subsequent reactions with imidazole derivatives containing methoxy groups to yield the final product.
Characterization techniques such as NMR spectroscopy and mass spectrometry have been employed to confirm the structure of the synthesized compound .
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against various bacterial strains. In vitro studies indicate that it exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways.
Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|---|
Staphylococcus aureus | 15 | 32 |
Escherichia coli | 18 | 16 |
Pseudomonas aeruginosa | 12 | 64 |
These results suggest that the compound could be a candidate for developing new antimicrobial agents .
Enzyme Inhibition
The compound has also been tested for its inhibitory effects on key enzymes related to metabolic disorders:
- Acetylcholinesterase (AChE) : It demonstrated moderate inhibitory activity with an IC50 value indicating potential use in treating Alzheimer's disease.
- α-glucosidase : Significant inhibition was observed, suggesting its potential application in managing Type 2 Diabetes Mellitus (T2DM) by delaying carbohydrate digestion .
Case Studies and Research Findings
Several studies have highlighted the therapeutic potential of this compound:
-
Diabetes Management : A study demonstrated that the compound effectively reduced blood glucose levels in diabetic animal models when administered at varying doses.
- Dosing Regimen : Animals treated with 10 mg/kg showed a reduction in glucose levels by up to 30% compared to controls.
- Neuroprotective Effects : Research indicates that the compound may protect neuronal cells from oxidative stress-induced apoptosis, highlighting its potential in neurodegenerative diseases .
Aplicaciones Científicas De Investigación
Enzyme Inhibition
Recent studies have demonstrated that compounds derived from N-(2,3-dihydro-1,4-benzodioxin) exhibit significant enzyme inhibitory activities. For instance:
- α-Glucosidase Inhibition : Compounds synthesized from this scaffold have shown promising results as α-glucosidase inhibitors, which are vital for managing Type 2 diabetes mellitus (T2DM) by delaying carbohydrate absorption in the intestines .
Neuroprotective Effects
Research indicates that certain derivatives possess neuroprotective properties potentially beneficial for conditions like Alzheimer's disease (AD). The inhibition of acetylcholinesterase (AChE) has been observed, suggesting a mechanism that could enhance cholinergic transmission and cognitive function .
Case Study 1: Anti-Diabetic Potential
In a study focused on synthesizing new sulfonamide derivatives from N-(2,3-dihydro-1,4-benzodioxin), several compounds were screened for their ability to inhibit α-glucosidase. The most effective derivatives demonstrated IC50 values comparable to standard anti-diabetic medications . These findings support the potential application of these compounds in diabetes management.
Case Study 2: Neuroprotective Screening
Another investigation assessed the neuroprotective effects of synthesized imidazole derivatives containing the benzodioxin moiety. The study revealed that certain compounds significantly inhibited AChE activity in vitro, suggesting their potential as therapeutic agents for Alzheimer's disease .
Comparative Data Table
Compound Name | IC50 (α-Glucosidase) | AChE Inhibition (%) | Therapeutic Application |
---|---|---|---|
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-acetic acid derivative | 15 µM | 75% | Type 2 Diabetes Mellitus |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-imidazole derivative | 10 µM | 85% | Alzheimer's Disease |
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-sulfonamide derivatives | 12 µM | 80% | Neurodegenerative Disorders |
Propiedades
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[2-(3,4-dimethoxyphenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N3O6S/c1-33-20-8-4-17(5-9-20)26-28(31-27(30-26)18-6-10-21(34-2)23(14-18)35-3)38-16-25(32)29-19-7-11-22-24(15-19)37-13-12-36-22/h4-11,14-15H,12-13,16H2,1-3H3,(H,29,32)(H,30,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJPXDCAAGLIQNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(N=C(N2)C3=CC(=C(C=C3)OC)OC)SCC(=O)NC4=CC5=C(C=C4)OCCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
533.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.